

Technical Guide: The Chemical Space of Dicarboxylic Acid Pyrazoles

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Compound of Interest

Compound Name: 1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1170851-35-0

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Subtitle: Synthetic Architectures, Regiocontrol, and Functional Applications in Drug Discovery & Material Science

Executive Summary

The pyrazole dicarboxylic acid scaffold represents a high-value chemical space at the intersection of medicinal chemistry and reticular materials science.^[1] Characterized by a five-membered diazole ring substituted with two carboxylic acid moieties, this motif offers unique zwitterionic potential, metal-chelating capabilities, and bio-isosterism to dicarboxylic amino acids (glutamate/aspartate).

This guide provides a technical deep-dive into the 3,5-dicarboxylic and 3,4-dicarboxylic isomers. We explore the causality behind synthetic route selection—specifically addressing the regioselectivity challenges in Knorr condensations versus oxidative degradation—and detail their application as linkers in Metal-Organic Frameworks (MOFs) and as pharmacophores in carbonic anhydrase inhibitors.

Part 1: Structural Diversity & Pharmacophore Analysis

The Isomeric Landscape

The physicochemical behavior of pyrazole dicarboxylic acids is governed by the relative positioning of the carboxylate groups.

- Pyrazole-3,5-dicarboxylic acid ():
 - Symmetry: Possesses symmetry (in the deprotonated state), making it a privileged ligand for MOF construction (e.g., Fe-MOFs like CAU-56).
 - Tautomerism: The -H proton is labile, allowing rapid tautomerization between and , which complicates -alkylation regiochemistry during synthesis.
 - pKa Profile: The carboxylic acids typically exhibit pKa values around 3.0–4.0, while the pyrazole NH has a pKa ~14, allowing for multi-stage deprotonation strategies in coordination chemistry.
- Pyrazole-3,4-dicarboxylic acid:
 - Asymmetry: Structurally mimics the conformation of constrained amino acids.
 - Reactivity: The C4-position is generally more nucleophilic in unsubstituted pyrazoles, but the presence of electron-withdrawing carboxylates at C3/C4 significantly reduces ring electron density, making electrophilic aromatic substitution difficult.

Pharmacophore Vectors

In drug design, this scaffold serves as a bio-isostere for:

- Glutamate/Aspartate: The spatial arrangement of carboxylic acids can mimic excitatory neurotransmitters.

- Metal Binding Motifs: The

-chelation bite angle is ideal for inhibiting metalloenzymes like Carbonic Anhydrase (CA) and histone demethylases.

Part 2: Synthetic Architectures & Regiocontrol

The synthesis of these scaffolds requires navigating the "regioselectivity trap" inherent to pyrazole chemistry.

Route A: Oxidative Degradation (The Robust Entry)

For the 3,5-isomer, the most scalable and "self-validating" method involves the exhaustive oxidation of 3,5-dimethylpyrazole. This avoids the regiochemical ambiguity of cyclization reactions because the substitution pattern is pre-installed.

- Mechanism: Permanganate-mediated oxidation of benzylic-type methyl groups.
- Pros: High atom economy regarding the ring construction; avoids isomer separation.
- Cons: Harsh oxidative conditions incompatible with sensitive functional groups.

Route B: [3+2] Cycloaddition (For 3,4-Isomers)

Accessing the 3,4-dicarboxylic acid motif often requires constructing the ring via 1,3-dipolar cycloaddition.

- Precursors:
 - aryl-C-ethoxycarbonyl nitrile imines + ethyl cyanoacetate.[2]
- Logic: The dipole (nitrile imine) reacts with the dipolarophile (cyanoacetate) to lock the substituents into the 3,4-position. This is superior to condensation methods for this specific isomer.

Route C: Knorr Condensation (The Regioselectivity Challenge)

Reaction of hydrazines with 1,3-diketones (or diketoesters).

- The Problem: When using monosubstituted hydrazines () and unsymmetrical diketones, two regioisomers (1,3- and 1,5-substituted) are formed.
- The Solution: Use of fluorinated alcohols (TFE or HFIP) as solvents has been shown to shift regioselectivity via hydrogen-bond donor interactions that activate specific carbonyls.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Pyrazole-3,5-dicarboxylic Acid via Oxidation

This protocol is selected for its reliability and high reproducibility in non-specialized labs.

Reagents:

- 3,5-Dimethylpyrazole (10.0 g, 104 mmol)
- Potassium Permanganate () (50.0 g, 316 mmol)
- Deionized Water (500 mL)
- Hydrochloric Acid (conc. 12 M)

Methodology:

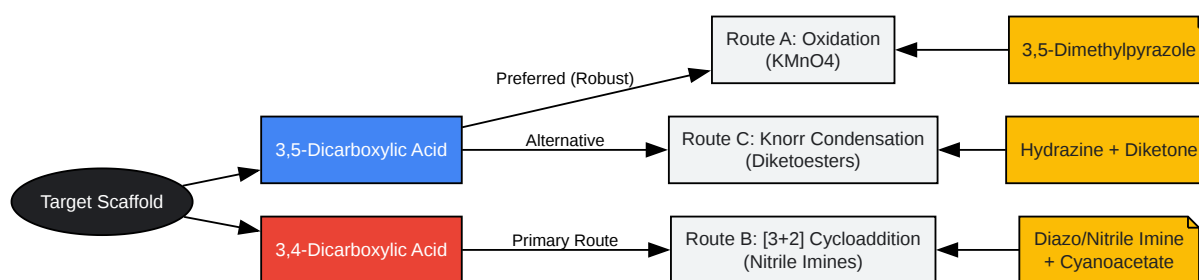
- Dissolution: In a 1L round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3,5-dimethylpyrazole in 300 mL of water. Heat to 60°C until fully dissolved.
- Oxidant Addition (Critical Step): Add in small portions (approx. 5g each) over 1 hour. Caution: The reaction is exothermic. Maintain temperature between 80–90°C. Do not allow to boil over.
- Reflux: Once addition is complete, reflux the mixture for 3–4 hours. The purple color should fade to a brown manganese dioxide () precipitate.

- Filtration: Filter the hot solution through a Celite pad to remove
. Wash the pad with 100 mL hot water.
- Acidification: Cool the clear filtrate to 0°C in an ice bath. Slowly add conc. HCl until pH reaches ~1–2. A white crystalline precipitate will form immediately.
- Isolation: Filter the solid, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 60°C.
- Validation:
 - Yield: Expect ~30–40% (Literature standard).
 - ¹H NMR (DMSO-d₆):
13.5 (br s, COOH/NH), 7.10 (s, 1H, CH-pyrazole). Absence of methyl signals at 2.2 confirms complete oxidation.

Part 4: Visualization of Chemical Space

Diagram 1: Synthetic Decision Tree

This diagram illustrates the logic flow for selecting a synthetic route based on the desired isomer and available starting materials.

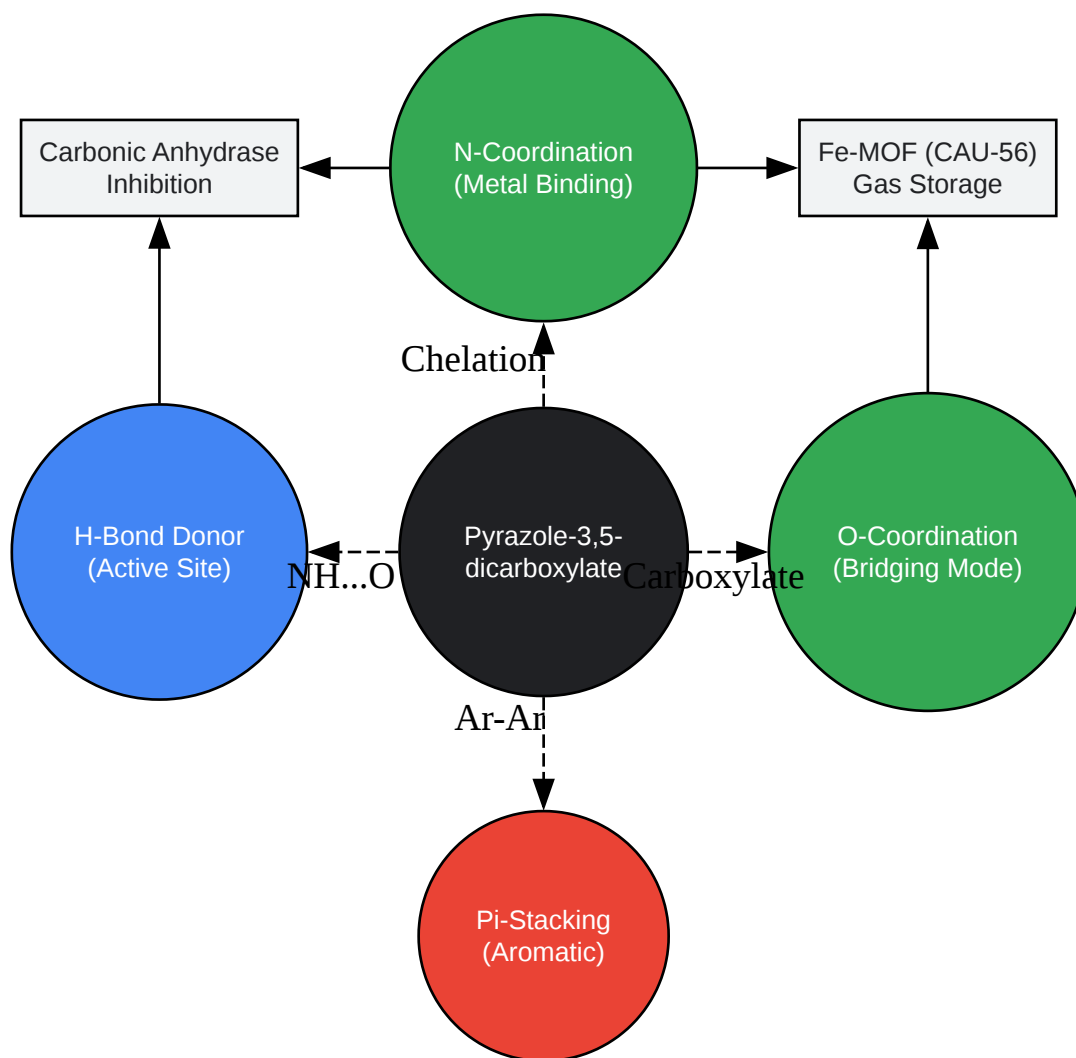


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Caption: Synthetic logic flow for accessing specific pyrazole dicarboxylic acid regioisomers.

Diagram 2: Pharmacophore & Coordination Modes

Visualizing how the 3,5-isomer interacts with biological targets (e.g., Carbonic Anhydrase) and metal centers (MOFs).



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Caption: Interaction vectors of the pyrazole-3,5-dicarboxylate scaffold in materials and medicine.

Part 5: Applications in Drug Discovery & Materials[1]

Medicinal Chemistry: Carbonic Anhydrase Inhibition

Pyrazole-3,4-dicarboxamides have emerged as potent inhibitors of Human Carbonic Anhydrase (hCA) isoforms I and II.[3]

- Mechanism: The sulfonamide-bearing pyrazoles bind to the zinc ion in the enzyme's active site.
- Data: Derivatives have shown IC₅₀ values in the nanomolar range (0.056 μM for hCA I), comparable to standard drugs like acetazolamide.
- Significance: These compounds offer a template for developing antiglaucoma and antiepileptic agents with improved selectivity profiles compared to benzene-sulfonamides.

Material Science: Metal-Organic Frameworks (MOFs)

The 3,5-dicarboxylic acid isomer is a "V-shaped" linker used to construct porous frameworks.[4]

- Case Study (CAU-56as): An Iron(III) MOF synthesized using pyrazole-3,5-dicarboxylic acid.
- Structure: Contains trinuclear iron clusters bridged by the pyrazole linker.[4]
- Properties: High thermal stability (up to 300°C) and hydrophilicity, making it suitable for water adsorption heat pumps and gas separation.

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